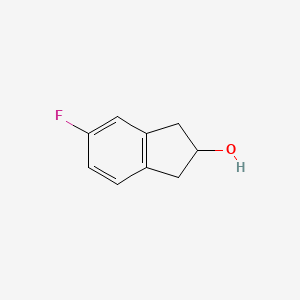![molecular formula C7H6O3S2 B2370340 7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one CAS No. 131352-47-1](/img/structure/B2370340.png)
7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
- A novel derivative of 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide (P163-0892) exhibits potent and selective antifungal activity against Cryptococcus and Candida species . These fungi can cause life-threatening invasive infections, especially in immunocompromised patients. P163-0892 could be a valuable addition to the limited arsenal of antifungal drugs.
- The compound (S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[2,3-b]thiopyran-4-ylidene) shows pharmacological activity as a selective GluK1 radioligand . Ionotropic glutamate receptors play crucial roles in synaptic transmission, memory, and neuroprotection. Investigating this compound’s effects on these receptors could yield insights into neurological disorders.
- CAS No. 338776-82-2 corresponds to [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate. Researchers can explore its chemical properties, reactivity, and potential drug-like characteristics.
- Similarly, CAS No. 672951-63-2 represents [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate, which may have applications in medicinal chemistry.
- CAS No. 338776-93-5 corresponds to [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylpropanoate, offering further opportunities for chemical biology investigations.
Antifungal Activity
Ionotropic Glutamate Receptor Modulation
Chemical Biology and Medicinal Chemistry
Propriétés
IUPAC Name |
7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQIXUPQDKOJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
Synthesis routes and methods
Procedure details


















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

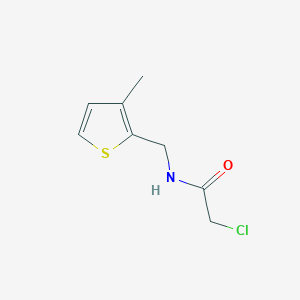
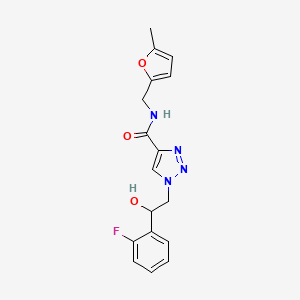

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2370263.png)
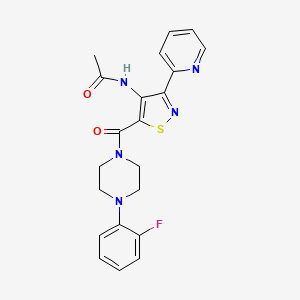
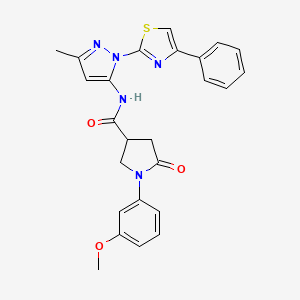
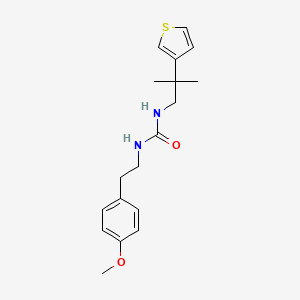

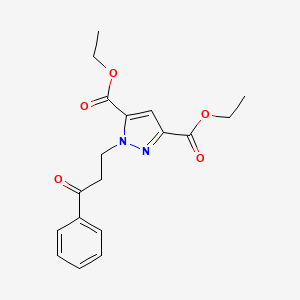
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)
![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)


